Californidine
Overview
Description
Californidine is a natural product that was first isolated from the leaves of Eschscholzia californica, commonly known as California poppy. It belongs to the class of isoquinoline alkaloids and has been found to possess various biological activities. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Distribution in Plant Organs : Californidine is a major alkaloid in aerial organs of Eschscholtzia Californica, except for flowers where eschscholtzine is predominant. This study established a method for qualitative and quantitative analysis of main alkaloids including californidine in the plant (Guédon, Cappelaere, & Šimánek, 1990).
Pharmacokinetic Drug Interactions : Californidine, among other alkaloids from Eschscholzia Californica, was evaluated for effects on cytochrome P450 enzymes, P-glycoprotein, and the pregnane X receptor. Interestingly, californidine did not significantly affect these systems, suggesting it may have a lower risk of causing drug interactions (Manda et al., 2016).
Binding to 5-HT1A Receptors : Californidine was one of the alkaloids isolated from California poppy that was studied for its capacity to bind to 5-HT1A receptors. This property may indicate potential neurological effects or therapeutic applications (Gafner et al., 2006).
Variability in Alkaloid Composition : A study found that the content of californidine, along with other alkaloids, varies significantly across different populations of Eschscholtzia Californica. This highlights the importance of considering source variability in research and application of these compounds (Tomé, Colombo, & Caldiroli, 1999).
properties
IUPAC Name |
23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18/h5-8,15-16H,3-4,9-10H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYKETHYKFKFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Californidine | |
CAS RN |
18830-99-4 | |
Record name | (-)-Californidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18830-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Californidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018830994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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